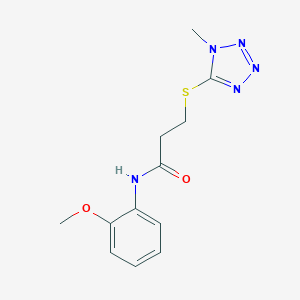![molecular formula C22H16BrN3O2S B270037 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B270037.png)
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BPO-27 and belongs to the family of oxadiazole derivatives.
Mécanisme D'action
The exact mechanism of action of BPO-27 is not fully understood, but studies suggest that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by suppressing the activity of various signaling pathways involved in cancer progression. BPO-27's antimicrobial activity is believed to be due to its ability to disrupt the bacterial cell membrane, leading to cell death. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPO-27 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development. It has also been shown to be stable under physiological conditions, which is a desirable characteristic for a potential drug candidate. Additionally, BPO-27 exhibits good solubility in water, which is important for its potential use as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPO-27 in lab experiments is its potent activity against cancer cells and bacteria, making it a useful tool for studying these diseases. Additionally, its low toxicity and stability make it a safe and reliable compound for use in experiments. However, one limitation of using BPO-27 is its limited availability, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for research on BPO-27. One direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its anticancer, antimicrobial, and anti-inflammatory activities. Another direction is to optimize the synthesis method to increase the yield of BPO-27 and make it more widely available for research. Additionally, further studies are needed to evaluate the efficacy of BPO-27 in animal models and to investigate its potential as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases.
In conclusion, BPO-27 is a promising compound with potential applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory therapy. Its stable and low-toxicity properties make it a safe and reliable compound for use in research. Further studies are needed to fully understand its mechanism of action and to evaluate its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of BPO-27 involves the reaction of 3-bromophenylhydrazine with 2-chloro-N,N-diphenylacetamide in the presence of potassium carbonate and copper powder. The resulting product is then treated with sulfur to obtain BPO-27.
Applications De Recherche Scientifique
BPO-27 has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and as an anti-inflammatory agent. Studies have shown that BPO-27 exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. Additionally, BPO-27 has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide |
|---|---|
Formule moléculaire |
C22H16BrN3O2S |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C22H16BrN3O2S/c23-17-9-7-8-16(14-17)21-24-25-22(28-21)29-15-20(27)26(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14H,15H2 |
Clé InChI |
PHVIURQTBIPFDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269970.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269974.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269977.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269979.png)
![2-[4-(4-Chloro-phenyl)-thiazol-2-ylsulfanyl]-1-(pyrrolidin-1-yl)-ethanone](/img/structure/B269984.png)
